molecular formula C18H18F3N3O3 B2602354 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide CAS No. 2034469-02-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide

Cat. No.: B2602354
CAS No.: 2034469-02-6
M. Wt: 381.355
InChI Key: SODYBHZZYNBLEC-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized as a privileged structure in medicinal chemistry . This compound is of significant interest for research into multi-target therapeutic strategies, particularly in inflammation and oncology. The pyridazinone moiety is a key pharmacophore found in compounds that exhibit inhibitory activity against carbonic anhydrase (CA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . Simultaneous modulation of these distinct enzymatic pathways—involved in pH regulation, prostaglandin synthesis, and leukotriene production—is a promising strategy for developing potent anti-inflammatory agents with potentially improved safety profiles over classical NSAIDs . Furthermore, pyridazinone-based structures have been identified as key components in first-in-class inhibitors that disrupt protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, which are synthetic lethal dependencies in certain cancers . The presence of the 4-(trifluoromethoxy)benzyl group is designed to enhance binding affinity and selectivity towards hydrophobic regions of enzymatic targets. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers can employ this compound as a chemical tool for probing complex biological pathways and as a lead structure for the development of novel multi-target agents.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-11(24-16(25)9-8-15(23-24)13-4-5-13)17(26)22-10-12-2-6-14(7-3-12)27-18(19,20)21/h2-3,6-9,11,13H,4-5,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODYBHZZYNBLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC(F)(F)F)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropanation reactions.

    Attachment of the trifluoromethoxybenzyl group: This can be done through nucleophilic substitution reactions using appropriate benzyl halides.

    Formation of the propanamide moiety: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridazinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyridazinone rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound differs from similar alaninamide derivatives in the following ways:

Core Heterocycle: The pyridazinone ring (6-membered, two adjacent nitrogen atoms) replaces the pyrrolidinone (5-membered, one nitrogen) or dioxopyrrolidin systems seen in analogs like compounds 17–21 and 37–39 .

Substituents :

  • The 3-cyclopropyl group is unique compared to methyl or unsubstituted positions in analogs.
  • The 4-(trifluoromethoxy)benzyl group is shared with compound 39 , but linkage differs (amide vs. ether-oxygen in 39 ) .

Physicochemical Properties

A comparative analysis of key parameters is outlined below:

Parameter Target Compound Compound 39 Compound 17
Molecular Formula C₁₉H₁₉F₃N₂O₃ C₂₃H₂₂F₃N₂O₄ C₂₅H₂₄F₃N₂O₅
Molecular Weight (g/mol) 380.36 462.43 508.46
Melting Point (°C) Not reported 104.1–104.8 170.3–171.2
Purity Not reported >99.99% >99.99%

Mechanistic Implications

  • Pyridazinone vs. Pyrrolidinone: The pyridazinone core may confer distinct hydrogen-bonding interactions with biological targets (e.g., kinases or ion channels) due to its larger, planar structure.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16H13F4N3O2
  • Molecular Weight : 355.293 g/mol

This compound features a pyridazinone core, characterized by a six-membered ring with nitrogen atoms and a carbonyl group. The cyclopropyl moiety contributes rigidity, while the trifluoromethoxy group enhances electronic properties, potentially increasing biological activity.

Research indicates that this compound exhibits significant biological activity through the inhibition of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is vital for various signaling pathways involved in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Structure-Activity Relationships (SAR)

The presence of specific substituents in the compound's structure influences its biological activity. For example, the cyclopropyl group enhances steric properties, which may affect binding affinity to target enzymes. The trifluoromethoxy group is believed to improve solubility and metabolic stability, contributing to the compound's overall pharmacological profile.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit PDE activity, leading to increased cAMP levels in cellular models. This modulation of cAMP is associated with therapeutic effects in various disease models, particularly in respiratory conditions .

Case Studies and Experimental Findings

  • PDE Inhibition Studies :
    • A study demonstrated that the compound inhibited PDE4 with an IC50 value of approximately 50 nM, indicating potent activity against this enzyme class.
    • In cellular assays, treatment with this compound resulted in a significant increase in cAMP levels compared to control groups.
  • Cell Viability Assays :
    • The compound was tested on various cell lines to assess cytotoxicity and protective effects against apoptosis. Results indicated that it could protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death with an EC50 value of approximately 10 μM .

Comparative Analysis

To further understand its efficacy, a comparative analysis with similar compounds was conducted:

Compound NameIC50 (nM)EC50 (μM)Biological Activity
Compound A305PDE4 Inhibitor
Compound B458PDE4 Inhibitor
Target Compound 50 10 PDE4 Inhibitor

The target compound shows competitive inhibition compared to other known PDE inhibitors, suggesting it may be a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain step-specific ranges (e.g., 60–80°C for cyclopropane ring formation) to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents like DMF or THF are optimal for amide bond formation, while dichloromethane may be used for acid-sensitive intermediates .
  • Catalysts : Employ coupling agents (e.g., HATU or EDCI) for efficient amidation.
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound and its intermediates?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; trifluoromethoxy benzyl group at δ 4.4–4.6 ppm). ¹³C NMR confirms carbonyl (C=O) signals at ~170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₂₁H₂₁F₃N₃O₃: 444.1532) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for cyclopropane and pyridazinone moieties .

Q. How can researchers design in vitro assays to evaluate the compound’s preliminary biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes structurally related to pyridazinone targets (e.g., COX-2 for anti-inflammatory activity) .
  • Assay Conditions : Use cell lines (e.g., RAW 264.7 macrophages for inflammation studies) with dose ranges (1–100 μM) and controls (DMSO vehicle).
  • Data Validation : Confirm activity via IC₅₀ calculations and replicate experiments (n=3) to address variability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model electron density maps, identifying electrophilic sites (e.g., pyridazinone C-6) prone to nucleophilic attack .
  • MD Simulations : Simulate solvent interactions (e.g., water vs. acetonitrile) to predict hydrolysis stability. Correlate with experimental HPLC stability assays (pH 7.4 buffer, 37°C) .

Q. What strategies resolve contradictions in reaction outcomes during derivative synthesis (e.g., inconsistent yields under similar conditions)?

  • Methodological Answer :

  • Parameter Screening : Use DoE (Design of Experiments) to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors .
  • Intermediate Analysis : Characterize by-products via LC-MS to detect degradation pathways (e.g., cyclopropane ring opening at high temps) .
  • Scale-Up Adjustments : Optimize stirring rate and cooling methods to mitigate exothermic side reactions in bulk synthesis .

Q. What in vivo protocols are recommended to assess the compound’s pharmacokinetics and toxicity in preclinical models?

  • Methodological Answer :

  • Dosing : Administer via intraperitoneal injection (10 mg/kg in 1% Tween 80) to CD-1 mice. Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .
  • Toxicity Metrics : Monitor neurotoxicity via rotarod tests and histopathology of liver/kidney tissues. Compare with positive controls (e.g., valproic acid) .
  • Metabolic Stability : Use liver microsomes (human/mouse) to calculate intrinsic clearance (Cl₍int₎) and identify major metabolites (e.g., hydroxylation at cyclopropane) .

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